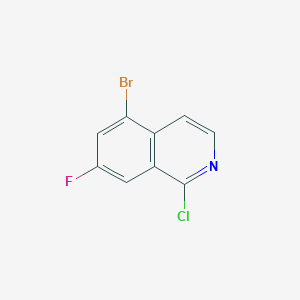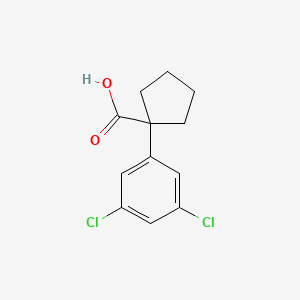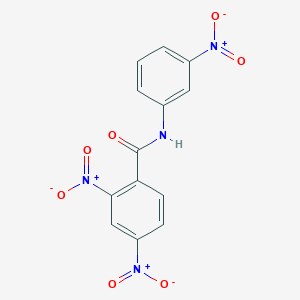
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination and nitration of tetrahydronaphthalene derivatives. One common method includes:
Bromination: Tetrahydronaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
- 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine
- 6-Bromo-1,8-naphthyridin-2-ol
Uniqueness
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both bromine and nitro groups on the tetrahydronaphthalene scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10BrNO3 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10BrNO3/c11-8-5-9(12(14)15)10(13)7-4-2-1-3-6(7)8/h5,13H,1-4H2 |
Clé InChI |
BOAGMKIGDPXAMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C(=CC(=C2C1)Br)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


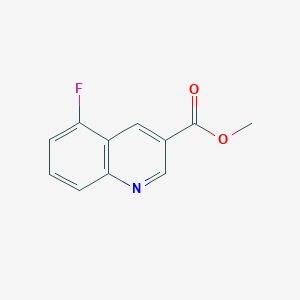
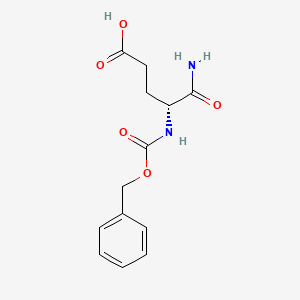


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
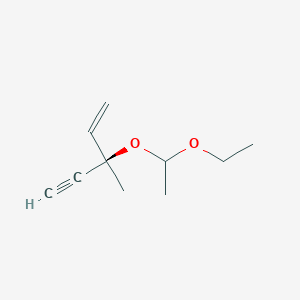
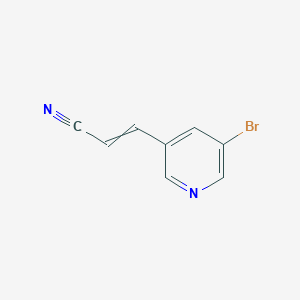
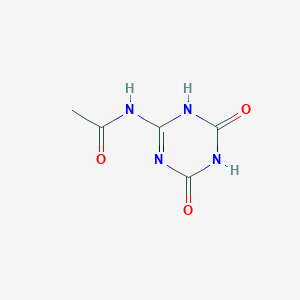
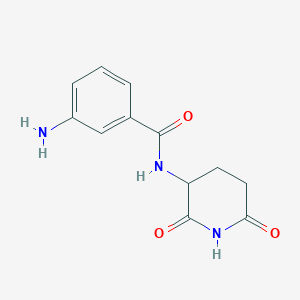
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
